ラルリジン

概要

説明

ラルーリジンは、HIV感染症の治療における潜在的な使用のために調査されてきた合成ヌクレオシドアナログです。

製法

合成経路と反応条件

ラルーリジンは、ピリミジン塩基の修飾とそれに続くリボース糖の結合を含む、複数段階のプロセスによって合成することができます。合成経路は通常、以下のステップを含みます。

ハロゲン化: ピリミジン塩基へのハロゲン原子の導入。

グリコシル化: ハロゲン化ピリミジン塩基へのリボース糖の結合。

脱保護: 保護基を除去して最終化合物を得る.

工業生産方法

ラルーリジンの工業生産には、合成経路をスケールアップして化合物を大量に生産することが含まれます。これは通常、収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件の最適化を必要とします。 プロセスには、結晶化またはクロマトグラフィーなどの精製ステップが含まれる場合があり、最終生成物を分離します .

科学的研究の応用

Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.

Biology: Investigated for its effects on cellular processes and its potential as a research tool in molecular biology.

Medicine: Explored as a potential antiviral agent for the treatment of HIV infections. .

Industry: Potential applications in the pharmaceutical industry for the development of new antiviral drugs.

作用機序

ラルーリジンは、HIVの複製に不可欠な酵素であるRNA依存性DNAポリメラーゼを阻害することによってその効果を発揮します。ウイルスDNAに取り込まれることで、ラルーリジンはDNA鎖の伸長を停止し、ウイルスが複製することを防ぎます。 このメカニズムには、ラルーリジンの酵素の活性部位への結合が含まれ、その活性を阻害し、ウイルスの複製プロセスを破壊します .

類似の化合物との比較

類似の化合物

ラルーリジンは、以下のような他のヌクレオシドアナログに似ています。

ジドブジン (AZT): HIVの治療に使用される別のヌクレオシドアナログ。

ジダノシン (ddI): HIVの複製を阻害するヌクレオシドアナログ。

スタブジン (d4T): 抗ウイルス特性を持つヌクレオシドアナログ

独自性

ラルーリジンは、その特定の化学構造とその作用機序においてユニークです。他のいくつかのヌクレオシドアナログとは異なり、ラルーリジンは異なるピリミジン塩基と、2位と3位にヒドロキシル基のないリボース糖を持っています。 この構造的な独自性は、RNA依存性DNAポリメラーゼに対する特定の結合親和性と阻害活性に貢献しています .

生化学分析

Biochemical Properties

Raluridine is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms of Raluridine rely on inhibition of DNA synthesis and induction of apoptosis .

Cellular Effects

The specific cellular effects of Raluridine are not fully annotated yet . It has been used in trials studying the treatment of HIV Infections , suggesting that it may have an impact on viral replication or immune response.

Molecular Mechanism

As a purine nucleoside analog, it is likely that Raluridine interferes with DNA synthesis, potentially by incorporating into the growing DNA chain during replication and causing premature termination .

Dosage Effects in Animal Models

There is currently no available data on the effects of Raluridine at different dosages in animal models . Such studies would be essential to understand the therapeutic window of Raluridine and to identify any potential toxic or adverse effects at high doses.

準備方法

Synthetic Routes and Reaction Conditions

Raluridine can be synthesized through a multi-step process involving the modification of a pyrimidine base and the subsequent attachment of a ribose sugar. The synthetic route typically involves the following steps:

Halogenation: Introduction of halogen atoms to the pyrimidine base.

Glycosylation: Attachment of the ribose sugar to the halogenated pyrimidine base.

Deprotection: Removal of protecting groups to yield the final compound.

Industrial Production Methods

Industrial production of Raluridine involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process may also involve purification steps, such as crystallization or chromatography, to isolate the final product .

化学反応の分析

反応の種類

ラルーリジンは、以下を含むさまざまな化学反応を起こします。

酸化: 化合物を酸化型に変換する。

還元: 化合物を還元型に変換する。

置換: 分子内の官能基を置換する

一般的な試薬と条件

これらの反応に使用される一般的な試薬には以下が含まれます。

酸化剤: 過酸化水素または過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなど。

置換試薬: ハロゲン化剤または求核剤など

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

類似化合物との比較

Similar Compounds

Raluridine is similar to other nucleoside analogs, such as:

Zidovudine (AZT): Another nucleoside analog used in the treatment of HIV.

Didanosine (ddI): A nucleoside analog that inhibits HIV replication.

Stavudine (d4T): A nucleoside analog with antiviral properties

Uniqueness

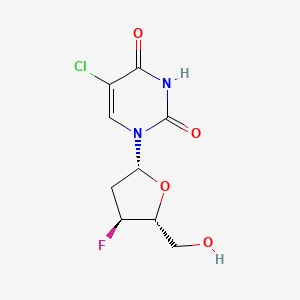

Raluridine is unique in its specific chemical structure and its mechanism of action. Unlike some other nucleoside analogs, Raluridine has a distinct pyrimidine base and a ribose sugar lacking hydroxyl groups at positions 2 and 3. This structural uniqueness contributes to its specific binding affinity and inhibitory activity against RNA-directed DNA polymerase .

特性

IUPAC Name |

5-chloro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFN2O4/c10-4-2-13(9(16)12-8(4)15)7-1-5(11)6(3-14)17-7/h2,5-7,14H,1,3H2,(H,12,15,16)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVDSZYIGHLONN-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152541 | |

| Record name | Raluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119644-22-3 | |

| Record name | 935U83 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119644-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raluridine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119644223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raluridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D65NWY2K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。